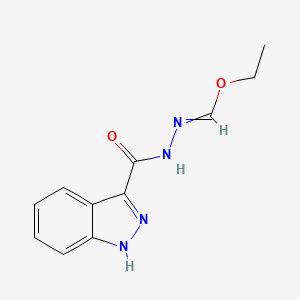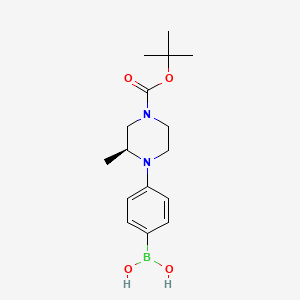
(S)-(4-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-(4-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)phenyl)boronic acid is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a boronic acid group attached to a phenyl ring, further connected to a piperazine moiety with a tert-butoxycarbonyl protecting group. The presence of the boronic acid group makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(4-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)phenyl)boronic acid typically involves multiple steps. One common method starts with the preparation of the piperazine derivative, which is then protected with a tert-butoxycarbonyl group. The phenylboronic acid moiety is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as the Suzuki-Miyaura reaction. The reaction conditions usually involve the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(S)-(4-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic reagents like bromine or chloromethane can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while reduction can produce boranes.
Aplicaciones Científicas De Investigación
(S)-(4-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: The compound is employed in the development of boron-containing drugs and as a probe for studying biological processes.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism of action of (S)-(4-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and molecular recognition. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: Lacks the piperazine and tert-butoxycarbonyl groups, making it less versatile in certain applications.
(S)-4-(4-(Methoxycarbonyl)-2-methylpiperazin-1-YL)phenylboronic acid: Similar structure but with a methoxycarbonyl group instead of tert-butoxycarbonyl.
(S)-4-(4-(Tert-butoxycarbonyl)-2-ethylpiperazin-1-YL)phenylboronic acid: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
(S)-(4-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)phenyl)boronic acid is unique due to its specific combination of functional groups, which provide a balance of reactivity and stability. The tert-butoxycarbonyl group offers protection during synthetic transformations, while the boronic acid group enables versatile chemical modifications .
Propiedades
Fórmula molecular |
C16H25BN2O4 |
|---|---|
Peso molecular |
320.2 g/mol |
Nombre IUPAC |
[4-[(2S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]phenyl]boronic acid |
InChI |
InChI=1S/C16H25BN2O4/c1-12-11-18(15(20)23-16(2,3)4)9-10-19(12)14-7-5-13(6-8-14)17(21)22/h5-8,12,21-22H,9-11H2,1-4H3/t12-/m0/s1 |
Clave InChI |
VIAYNPKWEBZSEW-LBPRGKRZSA-N |
SMILES isomérico |
B(C1=CC=C(C=C1)N2CCN(C[C@@H]2C)C(=O)OC(C)(C)C)(O)O |
SMILES canónico |
B(C1=CC=C(C=C1)N2CCN(CC2C)C(=O)OC(C)(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-benzo[4,5]thieno[3,2-d]pyrimidin-2-ylamine](/img/structure/B14011541.png)
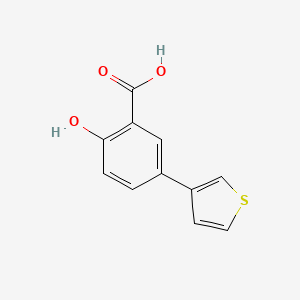
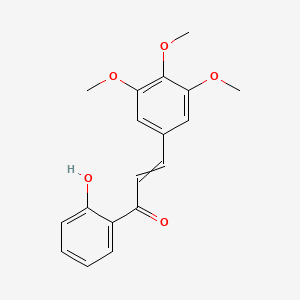

![3H-Spiro[furo[2,3-C]pyridine-2,4'-piperidine]](/img/structure/B14011562.png)

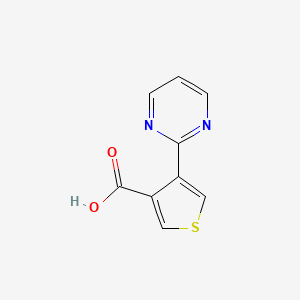
![N-[(4-aminophenyl)methyl]acetamide;hydrochloride](/img/structure/B14011582.png)
![(3aS,8aS)-4,4,8,8-Tetrakis(3,5-di-tert-butylphenyl)-2,2-dimethyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide](/img/structure/B14011584.png)
![2,2-dichloro-N-[1-(4-chlorophenyl)-2-methylbutan-2-yl]acetamide](/img/structure/B14011590.png)


